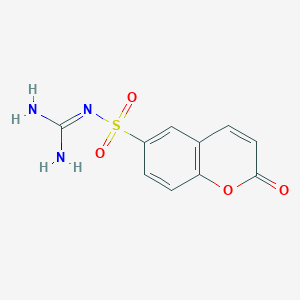
N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. The addition of sulfonamide and carbamimidoyl groups to the coumarin nucleus enhances its potential for various pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide typically involves the chlorosulfonation of coumarin. This is achieved by reacting coumarin with chlorosulfonic acid at 0°C for 30 minutes to yield 2-oxo-2H-chromene-6-sulfonyl chloride . The sulfonyl chloride intermediate is then reacted with guanidine in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its pharmacological properties.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with modified biological activities.
Applications De Recherche Scientifique
N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The carbamimidoyl group can form hydrogen bonds with active site residues, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
2-Oxo-2H-chromene-6-sulfonamide: Lacks the carbamimidoyl group but shares similar core structure and biological activities.
N-(4-chlorophenyl)-2-oxo-2H-chromene-6-sulfonamide: Contains a chlorophenyl group, offering different pharmacological properties.
2-Imino-2H-chromene-6-sulfonamide: Features an imino group, which can alter its reactivity and biological effects.
Uniqueness: N-Carbamimidoyl-2-oxo-2H-chromene-6-sulfonamide stands out due to the presence of both carbamimidoyl and sulfonamide groups, which provide a unique combination of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9N3O4S |
|---|---|
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
2-(2-oxochromen-6-yl)sulfonylguanidine |
InChI |
InChI=1S/C10H9N3O4S/c11-10(12)13-18(15,16)7-2-3-8-6(5-7)1-4-9(14)17-8/h1-5H,(H4,11,12,13) |
Clé InChI |
VJTGTAXIBGEMCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


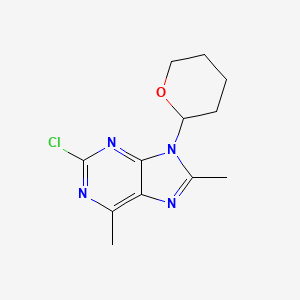
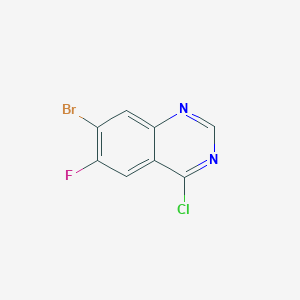

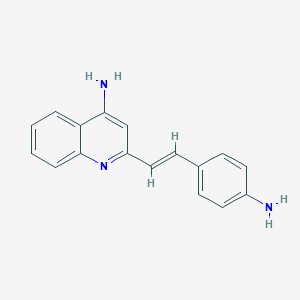

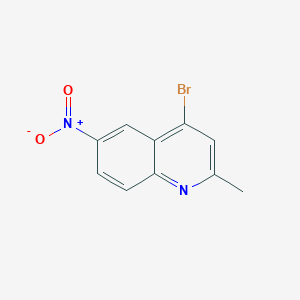
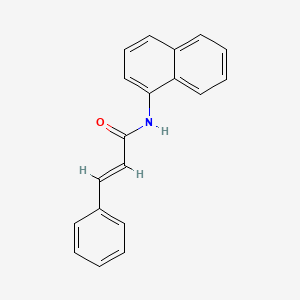

![3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852977.png)


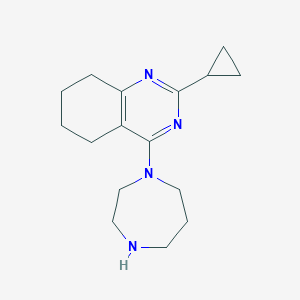

![(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B11853009.png)
